5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

Asymmetric Synthesis Chiral Auxiliary Reformatsky Reaction

5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one, commonly known as 4-isopropyl-5,5-dimethyloxazolidin-2-one, is a chiral oxazolidinone within the SuperQuat family of auxiliaries. It features a geminal dimethyl substitution at the 5-position of the oxazolidinone ring, a structural modification designed to address limitations of earlier Evans-type auxiliaries by enhancing conformational rigidity and stereocontrol.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12289627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)C1C(OC(=O)N1)(C)C
InChIInChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)
InChIKeyQICFUFOXXNIZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one: A Chiral SuperQuat Auxiliary for Asymmetric Synthesis Procurement


5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one, commonly known as 4-isopropyl-5,5-dimethyloxazolidin-2-one, is a chiral oxazolidinone within the SuperQuat family of auxiliaries [1]. It features a geminal dimethyl substitution at the 5-position of the oxazolidinone ring, a structural modification designed to address limitations of earlier Evans-type auxiliaries by enhancing conformational rigidity and stereocontrol [2]. The compound is available as both (4S)- and (4R)- enantiomers (CAS: 168297-86-7 and 223906-38-5, respectively) with typical commercial purities ≥98% . Its primary application is as a chiral auxiliary in asymmetric synthesis, particularly in enolate alkylations, Michael additions, and various cycloaddition reactions [3].

Why 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one Cannot Be Substituted with Generic Evans or Other SuperQuat Analogs


Generic substitution with unmodified Evans auxiliaries (e.g., 4-isopropyloxazolidin-2-one) or alternative SuperQuat analogs (e.g., 4-benzyl-5,5-dimethyloxazolidin-2-one) is not functionally equivalent due to critical structural differences that directly impact stereoselectivity, conformational bias, and auxiliary recovery [1]. The gem-dimethyl group at the 5-position uniquely forces the adjacent 4-isopropyl substituent into a conformation that sterically mimics a tert-butyl group, a feature absent in conventional Evans auxiliaries and other 4-substituted SuperQuats [2]. This conformational locking translates to measurable differences in diastereoselectivity across multiple reaction types [3]. Additionally, the 5,5-dimethyl substitution hinders nucleophilic attack at the endocyclic carbonyl, significantly improving auxiliary recovery and recyclability compared to Evans analogs [4]. The following evidence quantifies these differences to inform procurement decisions.

Quantitative Differentiation Evidence: 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one vs. Evans Auxiliary and SuperQuat Analogs


Superior Diastereoselectivity in Samarium-Reformatsky Reaction vs. Evans Auxiliary

In a direct head-to-head comparison, the 4-isopropyl-5,5-dimethyloxazolidin-2-one SuperQuat auxiliary (4) demonstrated significantly higher diastereoselectivity than the corresponding Evans 4-isopropyloxazolidin-2-one auxiliary (1) in the samarium(II) iodide-mediated Reformatsky-type reaction with aldehydes [1]. Specifically, with isobutyraldehyde, the SuperQuat auxiliary achieved 98% diastereomeric excess (de) compared to a lower de value for the Evans auxiliary under identical conditions [1].

Asymmetric Synthesis Chiral Auxiliary Reformatsky Reaction

Conformational Mimicry of tert-Butyl Group Enabling Higher Stereocontrol vs. Simple 4-Isopropyloxazolidinone

The gem-dimethyl substitution at the 5-position biases the conformation of the adjacent C(4)-isopropyl group such that it projects towards the N-acyl fragment, effectively mimicking the steric bulk of a tert-butyl group [1]. This conformational locking provides higher levels of stereocontrol than a simple 4-isopropyloxazolidinone lacking the gem-dimethyl group [1]. The principle has been demonstrated across multiple reaction types including enolate alkylations, kinetic resolutions, Diels-Alder cycloadditions, and Pd-catalyzed asymmetric acetalization reactions [2].

Conformational Analysis Stereocontrol Chiral Auxiliary Design

Enhanced Auxiliary Recovery and Recyclability vs. Evans Auxiliaries

The incorporation of geminal dimethyl substitution at C(5) hinders nucleophilic attack at the endocyclic carbonyl group, thereby facilitating recovery and recyclability of the auxiliary with enhanced cleavage properties compared to conventional Evans oxazolidin-2-ones [1]. While Evans auxiliaries are susceptible to endocyclic cleavage under basic conditions (e.g., LiOH), leading to ring-opening and loss of the auxiliary, the 5,5-dimethyl substitution in SuperQuats promotes selective exocyclic cleavage, enabling auxiliary recovery and reuse [2].

Chiral Auxiliary Recovery Recyclability Process Economics

Established Commercial Purity Standards and Physical Form Facilitating Procurement

Both enantiomers of 5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one are commercially available with standard purity specifications of ≥98% . The (R)-enantiomer (CAS: 223906-38-5) is a crystalline solid with a reported melting point of 86-87 °C, facilitating handling and storage compared to lower-melting or oily analogs .

Procurement Specification Purity Crystallinity

Optimal Application Scenarios for 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one Based on Differentiated Evidence


High-Stereoselectivity Enolate Alkylations and Michael Additions Requiring >95% de

Procure this auxiliary when the synthetic route demands enolate alkylation or Michael addition diastereoselectivity exceeding 95% de. Evidence shows the 4-isopropyl-5,5-dimethyloxazolidin-2-one SuperQuat achieves 98% de in Reformatsky-type reactions, outperforming the corresponding Evans auxiliary [3]. This scenario is particularly relevant for pharmaceutical intermediate synthesis where high stereochemical purity minimizes downstream purification and maximizes API yield [4].

Multi-Step Syntheses Requiring Auxiliary Recovery and Reuse

Select this auxiliary for process chemistry applications where auxiliary cost and waste reduction are priorities. The 5,5-dimethyl substitution confers resistance to endocyclic cleavage under basic conditions, enabling selective exocyclic cleavage and auxiliary recovery [3]. This recyclability advantage over Evans auxiliaries reduces procurement volume requirements for multi-step campaigns and aligns with sustainable chemistry initiatives [4].

Asymmetric Transformations Where tert-Butyl Sterics Are Desired but Synthetic Accessibility is Limited

Utilize 5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one when a reaction requires the high stereocontrol associated with a tert-butyl group but the tert-butyl analog is prohibitively expensive or synthetically challenging to prepare. The gem-dimethyl-4-isopropyl combination mimics C(4)-tert-butyl conformation, providing comparable stereocontrol with a more accessible isopropyl substituent derived from valine [3][4].

Synthesis of Natural Products and Biologically Active Targets Requiring Reliable Chiral Induction

Incorporate this auxiliary in the asymmetric synthesis of natural product fragments or biologically active compounds where predictable and high stereocontrol is essential. The SuperQuat family, including the 4-isopropyl-5,5-dimethyl variant, has demonstrated utility in Diels-Alder cycloadditions, Pd-catalyzed asymmetric acetalizations, and kinetic resolutions [3], providing a versatile and well-characterized platform for complex molecule construction [4].

Technical Documentation Hub

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